molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2485083
CAS RN: 1217688-22-6
M. Wt: 435.41
InChI Key: UWLISCYZMAZZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules like this involves multiple steps, including the formation of key intermediates and the use of specific reagents to introduce or modify functional groups. A multistep synthesis process was described for a heterocyclic compound, highlighting the intricate steps and conditions needed for such chemical syntheses (Lv et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry are pivotal in determining the molecular structure and confirming the synthesis of such compounds. Detailed structural analysis can reveal conformational preferences and the geometry of the molecule, aiding in understanding its potential interactions and reactivity (Shivaprakash et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and interactions of the compound are influenced by its functional groups and molecular structure. Studies on related compounds demonstrate how modifications in the molecular framework can impact chemical reactivity, offering insights into designing molecules with desired properties (Mishra & Chundawat, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical use of chemical compounds. These properties are determined through experimental measurements and can influence the compound's applicability in various settings (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, define the compound's behavior in chemical reactions. Research on analogs and derivatives provides valuable information on how structural changes affect these properties, guiding the synthesis of new compounds with tailored characteristics (Lewis et al., 2003).

Scientific Research Applications

Anticancer Activity

Research on heterocyclic compounds related to the one has shown promising results in the field of anticancer activities. A study conducted by Lv et al. (2019) designed a heterocyclic compound via a multistep synthesis and evaluated its in vitro anticancer activities against three human bone cancer cell lines. Molecular docking was utilized to study the potential antiviral activity by calculating the binding sites for a specific protein. This research highlights the potential of such compounds in developing anticancer therapies (Lv et al., 2019).

Antimicrobial Activity

Another study by Mishra and Chundawat (2019) synthesized a series of derivatives through nucleophilic substitution reaction, reduction, and fluorination processes. They demonstrated potent antimicrobial activities against various bacterial strains, including P. aeruginosa, S. aureus, and E. coli, with significant minimum inhibitory concentration (MIC) values. This suggests the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Antihypertensive and Antipsychotic Applications

The synthesis and investigation of structure-activity relationships of novel compounds combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition were explored by Smid et al. (2005). This dual mechanism of action was highlighted as a potential therapeutic approach for the development of antipsychotic medications, showcasing the versatility of these compounds in addressing complex conditions like hypertension and psychiatric disorders (Smid et al., 2005).

Photocycloaddition for Functional Compounds

Skalenko et al. (2018) reported a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical intermolecular cycloaddition. The resulting compounds were further transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA. This method presents an efficient approach to generating advanced building blocks for drug discovery, illustrating the chemical versatility and potential pharmaceutical applications of such compounds (Skalenko et al., 2018).

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLISCYZMAZZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.